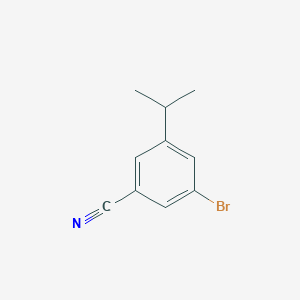
3-Bromo-5-isopropylbenzonitrile
Übersicht
Beschreibung
3-Bromo-5-isopropylbenzonitrile is a chemical compound with the molecular formula C₁₀H₁₀BrN and a molecular weight of 224.10 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by the presence of a bromine atom and an isopropyl group attached to a benzonitrile core, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-isopropylbenzonitrile typically involves the bromination of 5-isopropylbenzonitrile. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually conducted under reflux conditions in an inert solvent like dichloromethane or chloroform .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Biologische Aktivität
3-Bromo-5-isopropylbenzonitrile (C10H10BrN) is an organic compound with significant potential in pharmaceutical and chemical research due to its diverse biological activities. This article explores its biological properties, synthesis, and relevant case studies, providing a comprehensive overview of its applications.
This compound can be synthesized through various methods, including the bromination of 5-isopropylbenzonitrile or via a nucleophilic substitution reaction involving aryl bromides. The compound features a bromine substituent at the meta position relative to the nitrile group, which may influence its reactivity and biological interactions.
Synthesis Pathways
| Method | Description | Yield (%) |
|---|---|---|
| Bromination | Direct bromination of 5-isopropylbenzonitrile | 85-95 |
| Nucleophilic Substitution | Reaction of 5-isopropylbromobenzene with cyanide | 75-90 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, derivatives of halogenated benzonitriles have shown effectiveness against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of key signaling pathways such as VEGFR-2, which plays a crucial role in tumor angiogenesis.
Case Study:
In a study assessing the anticancer potential of related compounds, derivatives demonstrated IC50 values ranging from 2.93 µM to 7.17 µM against MCF-7 cells, indicating significant growth inhibition compared to untreated controls . The presence of bromine in the structure was noted to enhance bioactivity by facilitating interactions with target proteins.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Compounds with similar structural motifs have shown activity against a range of bacteria and fungi. Studies reveal that certain nitriles possess inherent antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Antimicrobial Activity Table:
| Microorganism | Activity Detected | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Weak inhibition |
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction: The nitrile group can act as a hydrogen bond acceptor, facilitating interactions with various biological targets.
- Cell Cycle Disruption: Studies have shown that related compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antimicrobial Mechanisms: The lipophilicity of the compound allows it to penetrate microbial membranes effectively, disrupting cellular integrity.
Eigenschaften
IUPAC Name |
3-bromo-5-propan-2-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFMXFYVSUOXPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















